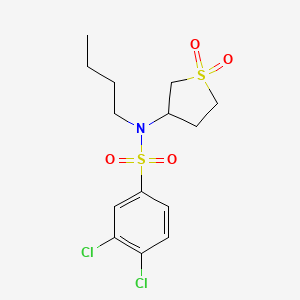

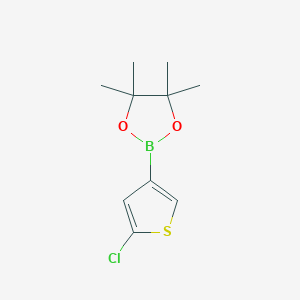

![molecular formula C10H11F3N2O B2553667 2-(甲基氨基)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 750599-20-3](/img/structure/B2553667.png)

2-(甲基氨基)-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical entity that can be presumed to have an acetamide group linked to a phenyl ring substituted with a trifluoromethyl group, and a methylamino group. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide moieties and various substitutions on the phenyl ring are discussed, which can provide insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions. For instance, the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives was achieved using microwave-assisted solid-state synthesis, which involved the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives . Similarly, novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods suggest that the synthesis of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide could potentially be carried out through similar condensation reactions, possibly involving a suitable trifluoromethyl-substituted aniline and a methylamino acetamide precursor.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the molecular structures of certain acetamide derivatives were confirmed by X-ray single-crystal diffraction, and their intermolecular interactions were evaluated by DFT/B3LYP calculations . The structure of N-(2-Methylphenyl)acetamide was described as having the acetamide unit slightly twisted with respect to the 2-methylphenyl substituent . These findings suggest that the molecular structure of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide would likely show similar characteristics, with potential twisting between the acetamide group and the substituted phenyl ring.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the antimicrobial activity of certain acetamide derivatives was evaluated, indicating that these compounds can interact with biological targets . The presence of a trifluoromethyl group in the compound of interest could influence its reactivity, potentially making it more electrophilic and reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their substitution patterns. The provided papers do not directly discuss the properties of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide, but they do provide insights into the properties of structurally related compounds. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended conformations and specific interplanar angles between amide groups . These structural details can influence properties such as solubility, melting point, and stability. The presence of a trifluoromethyl group in the compound of interest is likely to increase its lipophilicity and could affect its boiling point and solubility in organic solvents.

科学研究应用

抗惊厥潜力

- 研究见解: 一些研究已经确定了与2-(甲基氨基)-N-[2-(三氟甲基)苯基]乙酰胺结构相关的化合物,表现出显著的抗惊厥活性。例如,结构类似的2-乙酰胺基-N-苄基-2-(甲氧氨基)乙酰胺及其衍生物已被发现对小鼠和大鼠诱发的癫痫发作有效,突显了这些化合物的抗惊厥潜力 (Camerman et al., 2005)。

合成和结构研究

- 研究见解: 对类似于2-(甲基氨基)-N-[2-(三氟甲基)苯基]乙酰胺的化合物的合成和结构分析已被广泛研究。这些研究为了解这些化合物的药理特性提供了见解,这对于理解分子结构至关重要 (Zhong-cheng & Wan-yin, 2002)。

抗微生物应用

- 研究见解: 2-(甲基氨基)-N-[2-(三氟甲基)苯基]乙酰胺的一些衍生物显示出抗微生物特性。例如,某些乙酰胺基苯乙酰胺衍生物对细菌和真菌表现出显著的抑制作用,表明它们在抗微生物治疗中的潜在用途 (Ghazzali et al., 2012)。

除草剂开发潜力

- 研究见解: 相关的乙酰胺类化合物已被研究用于除草剂。这些研究显示了类似化合物在农业实践中控制杂草生长的潜在应用 (Swisher & Kapuśta, 1980)。

属性

IUPAC Name |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFQIOMHGADMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

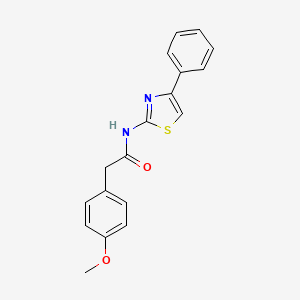

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

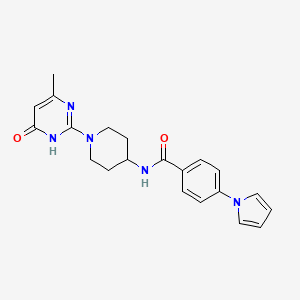

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

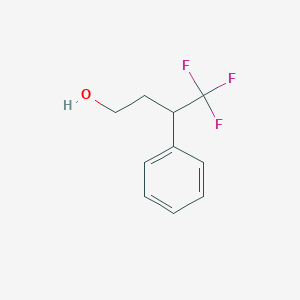

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)